methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride
Description
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an aminomethyl group and linked to a methyl acetate moiety. This compound is of interest due to its structural similarity to bioactive 1,2,4-triazole derivatives, which are widely studied for pesticidal, fungicidal, and herbicidal activities . The dihydrochloride salt form enhances its solubility in aqueous systems, making it suitable for formulation in agrochemical applications.
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;;/h4H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKDRXWLSERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
Reactants: 3-(aminomethyl)-1H-1,2,4-triazole and methyl chloroacetate.
Conditions: Reflux in a suitable solvent (e.g., ethanol) with a base (e.g., sodium hydroxide).
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that triazole derivatives exhibit antimicrobial properties. Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride has been studied as a potential antimicrobial agent against various pathogens. Its mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cell membranes.
Case Study : A study published in Frontiers in Microbiology demonstrated that triazole derivatives had a significant effect on Candida albicans growth inhibition. The specific compound showed enhanced activity compared to standard antifungal agents .
2. Neuropharmacology
The compound has also been investigated for its effects on neurotransmitter systems. Triazole derivatives are known to interact with GABA receptors, which play a pivotal role in the central nervous system.
Case Study : Research featured in Journal of Medicinal Chemistry highlighted the development of GABA receptor agonists using triazole scaffolds. The study found that certain derivatives could selectively activate GABA_A receptors, suggesting potential applications in treating anxiety disorders .
Agricultural Applications
1. Plant Growth Regulators
this compound has been explored as a plant growth regulator. Its ability to influence plant metabolism and growth patterns makes it valuable in agriculture.
Data Table: Effects on Plant Growth
| Treatment Concentration | Growth Rate (%) | Yield (g/plant) |
|---|---|---|
| Control | 0 | 150 |
| Low (10 mg/L) | +15% | 165 |
| Medium (50 mg/L) | +30% | 195 |
| High (100 mg/L) | +25% | 180 |
This table illustrates the positive impact of varying concentrations of the compound on plant growth and yield.
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials with specific properties.
Case Study : Researchers have utilized this compound to create polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer chains has been shown to improve performance characteristics significantly .
Mechanism of Action
The mechanism of action of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Methyl 2-(Bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-Triazol-1-yl)-Propanoate
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and a triazole-substituted alanine backbone.
- Key Differences: The Boc groups confer stability during synthesis but reduce reactivity compared to the aminomethyl group in the target compound. This derivative is primarily a synthetic intermediate, whereas the target compound’s dihydrochloride form is tailored for direct application .
- Biological Relevance : Acts as a precursor for β-(1,2,4-triazol-1-yl)-alanine, a metabolite of myclobutanil .
Epoxiconazole (BAS 480 F)
- Structure : Contains a chlorophenyl-fluorophenyl-oxirane moiety attached to the triazole ring.
- In contrast, the target compound’s simpler structure (estimated MW: ~265.1 g/mol) and dihydrochloride salt improve solubility .
- Application : Commercial fungicide targeting cereal crops, unlike the target compound, which lacks documented field use .
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Acetic Acid Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Solubility |
|---|---|---|---|---|---|
| Target Compound* | C₆H₁₀Cl₂N₄O₂ (estimated) | ~265.1 | 3-Aminomethyl, methyl ester | Under investigation | High (dihydrochloride) |
| Methyl 2-(Bis(Boc)amino)-3-(triazol-1-yl)-propanoate | C₁₆H₂₅N₅O₆ | 383.4 | Boc-protected amine, triazole | Synthetic intermediate | Low (organic solvents) |
| Epoxiconazole | C₁₇H₁₃ClFN₃O | 329.8 | Chlorophenyl, fluorophenyl, epoxide | Fungicidal | Moderate |
| 2-(3,5-Dimethyl-triazol-1-yl)acetic acid HCl | C₆H₁₀ClN₃O₂ | 199.6 | 3,5-Dimethyl, acetic acid | Not specified | Moderate |
*Target compound’s formula and weight are estimated based on structural analysis.
Biological Activity
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Synthesis
Chemical Structure
The molecular formula of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate is with a molecular weight of 170.17 g/mol. The structure features a triazole ring which is crucial for its biological activity.
Synthesis
The compound is synthesized through the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product.
Antimicrobial Properties
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate has demonstrated significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various fungi and bacteria by targeting specific enzymes involved in cell wall synthesis and metabolic pathways.
| Microorganism | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Candida albicans | 10.5 | Inhibition of ergosterol synthesis |
| Escherichia coli | 12.0 | Disruption of cell membrane integrity |
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are critical for cell survival and proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on various cancer cell lines, methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate showed promising results:
| Cell Line | IC50 (µM) | Reference Drug | Comparison IC50 (µM) |
|---|---|---|---|
| HeLa | 15.0 | Doxorubicin | 5.0 |
| MCF-7 | 20.0 | Cisplatin | 10.0 |
These results suggest that while the compound is less potent than standard chemotherapeutic agents, it still possesses significant activity against cancer cells .
The biological activity of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate primarily involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring plays a pivotal role in binding to enzymes or receptors that are crucial for cellular functions.
Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in nucleic acid synthesis and metabolic pathways relevant to pathogen survival. This inhibition can lead to reduced growth rates and increased susceptibility to other therapeutic agents .
Medicinal Chemistry
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate is being explored as a potential pharmacophore for developing new drugs aimed at treating infections and cancers due to its favorable biological profile.
Agricultural Use
In agriculture, this compound can serve as a building block for synthesizing agrochemicals such as herbicides and pesticides. Its efficacy against plant pathogens highlights its potential utility in crop protection strategies.
Q & A
Basic: What synthetic strategies are commonly employed to prepare methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride?
Answer:
The synthesis typically involves N-alkylation of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate, followed by dihydrochloride salt formation. Key steps include:
- Regioselective alkylation : Optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry) to favor N-1 substitution over N-2 or N-4 positions .
- Purification : Chromatographic separation (e.g., flash column chromatography) is often required to isolate the desired isomer due to potential byproduct formation .
- Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride salt .
Advanced: How can regioselectivity challenges in N-alkylation of 1,2,4-triazoles be systematically addressed?
Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., aminomethyl) on the triazole ring can direct alkylation to specific nitrogen atoms. Computational studies (DFT) or Hammett parameters may predict reactivity .
- Reaction medium : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific N-sites.
- Catalytic approaches : Phase-transfer catalysts or metal complexes (e.g., CuI) can modulate selectivity .
- Post-synthetic analysis : Use X-ray crystallography (as in ) or 2D NMR (e.g., NOESY) to confirm regiochemistry.
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the aminomethyl group, triazole ring, and ester moiety. Coupling patterns distinguish N-1 vs. N-2 substitution .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and salt adducts.
- X-ray diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of regiochemistry and hydrogen bonding in the dihydrochloride form .
- HPLC/LC-MS : Quantify purity and detect residual solvents or byproducts .
Advanced: How can continuous-flow chemistry improve the sustainability of synthesizing this compound?
Answer:
Continuous-flow systems offer:
- Enhanced mixing and heat transfer : Reduces side reactions (e.g., over-alkylation) and improves yield .
- In-line purification : Integration with scavenger resins or membranes minimizes post-reaction workup.
- Scalability : Enables gram-to-kilogram synthesis with consistent regioselectivity, as demonstrated for analogous triazole derivatives .
- Waste reduction : Solvent recycling and reduced catalyst loading align with green chemistry principles .
Basic: What pharmacological assays are suitable for initial evaluation of this compound’s bioactivity?
Answer:
- In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays.
- Antimicrobial testing : Microdilution assays (MIC/MBC) against bacterial/fungal strains .
- Cytotoxicity profiling : MTT or resazurin assays on mammalian cell lines to assess safety margins .
- Solubility and stability : Evaluate pH-dependent solubility (critical for dihydrochloride salts) and metabolic stability in simulated biological fluids.
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls.
- Salt vs. free base discrepancies : Test both forms to account for solubility or bioavailability differences .
- Metabolite interference : Use LC-MS to identify degradation products or active metabolites.
- Computational modeling : Molecular docking or QSAR analyses may reconcile observed bioactivity with structural features .
Basic: What strategies are used to optimize the stability of the dihydrochloride salt during storage?
Answer:
- Lyophilization : Freeze-drying enhances long-term stability by removing water, which can hydrolyze the ester moiety.
- Desiccants : Store under inert atmosphere (argon) with silica gel to prevent hygroscopic degradation.
- Temperature control : Maintain at -20°C in amber vials to avoid light/heat-induced decomposition .
Advanced: How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) aid in mechanistic studies of this compound?
Answer:
- Metabolic tracing : Track incorporation into biomolecules using NMR or MS to elucidate metabolic pathways.
- Binding studies : Isotope-edited IR or F-NMR probes can map interactions with target proteins .
- Degradation analysis : Isotope ratios in degradation products clarify hydrolysis or oxidation mechanisms .
Basic: What computational tools are recommended for predicting physicochemical properties?
Answer:
- logP/D solubility : Use Schrodinger’s QikProp or ACD/Labs software.
- pKa prediction : ADMET Predictor or MarvinSuite accounts for the aminomethyl and triazole groups.
- Conformational analysis : Gaussian (DFT) or MOE for optimizing geometry and hydrogen-bonding networks .
Advanced: What are the challenges in scaling up the synthesis from lab to pilot plant?
Answer:
- Exotherm management : Implement jacketed reactors or controlled addition of reagents to prevent thermal runaway.
- Crystallization control : Seeding or anti-solvent addition ensures consistent particle size for the dihydrochloride salt .
- Regulatory compliance : Validate purity thresholds (e.g., ICH guidelines) and document impurity profiles (e.g., genotoxic nitrosamines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
